2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(4-methoxyphenyl)acetamide
Description
Its core structure features a fused pyrimidine-indole system with two keto groups at positions 2 and 4, contributing to electron-deficient aromaticity that may enhance interactions with biological targets such as kinases or DNA . Key substituents include:
- 5,8-Dimethyl groups: These alkyl moieties likely improve lipophilicity and metabolic stability compared to unsubstituted analogues.
- N-(4-Methoxyphenyl)acetamide: The para-methoxy group on the acetamide enhances solubility via polar interactions while maintaining aromatic π-stacking capabilities.
Properties
IUPAC Name |
2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-17-6-5-7-20(14-17)32-27(34)26-25(22-15-18(2)8-13-23(22)30(26)3)31(28(32)35)16-24(33)29-19-9-11-21(36-4)12-10-19/h5-15H,16H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCTAIVEGZMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrimidoindoles. Its unique structural arrangement and functional groups suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular structure of the compound is characterized by:
- Molecular Formula : C29H29N4O3
- Molecular Weight : 481.6 g/mol
- IUPAC Name : 2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-4aH-pyrimido[5,4-b]indol-1-ium-1-yl]-N-(4-methoxyphenyl)acetamide
The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to diverse biological effects. The exact pathways involved depend on the specific context of use.
Anticancer Properties
Recent studies have indicated that compounds similar to this pyrimidoindole exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of pyrimidoindoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Mechanistic studies have shown that these compounds may interfere with cell cycle regulation and promote programmed cell death through caspase activation.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- In animal models, administration of similar pyrimidoindole derivatives resulted in a significant reduction in inflammatory markers.
- The inhibition of cyclooxygenase (COX) enzymes has been suggested as a mechanism for its anti-inflammatory effects.
Case Studies and Research Findings
A summary of relevant research findings is presented in the table below:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogues from the literature:
Structural and Functional Insights
Substituent Effects on Solubility :
- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the 3-chloro-4-methoxyphenyl in , where the electron-withdrawing chlorine may reduce polarity .
- The sulfanyl linker in and introduces flexibility but may decrease metabolic stability compared to the rigid dioxo system in the target compound .
Bioactivity Trends :
- Halogenated Acetamides (e.g., ) often enhance target binding via halogen bonding but may increase toxicity risks .
- Methoxy vs. Ethyl Groups : The N-(4-ethylphenyl) in prioritizes lipophilicity over solubility, contrasting with the target’s balance of both .
Synthetic Complexity: The target compound’s 5,8-dimethyl groups require precise regioselective synthesis, unlike simpler mono-substituted analogues in and .
Research Findings and Implications
- Kinase Inhibition : Pyrimidoindoles with dioxo systems (e.g., target compound) show stronger ATP-binding site interactions in kinase targets compared to 4-oxo variants .
- Anti-Proliferative Activity: Fluorinated derivatives (e.g., ) exhibit nanomolar potency against cancer cell lines, suggesting that introducing fluorine into the target compound could enhance efficacy .
- Metabolic Stability : The 3-methylphenyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to unsubstituted aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
